molecular formula C8H7ClN2O4S B14841637 4-(Acetylamino)-6-formylpyridine-2-sulfonyl chloride

4-(Acetylamino)-6-formylpyridine-2-sulfonyl chloride

Cat. No.: B14841637
M. Wt: 262.67 g/mol
InChI Key: MOGDPAXPSZHKIV-UHFFFAOYSA-N
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Description

4-(Acetylamino)-6-formylpyridine-2-sulfonyl chloride is a chemical compound with a complex structure that includes an acetylamino group, a formyl group, and a sulfonyl chloride group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acetylamino)-6-formylpyridine-2-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of 4-aminopyridine, which is then acetylated to form 4-acetylaminopyridine. This intermediate is further reacted with formylating agents to introduce the formyl group at the 6-position. Finally, the sulfonyl chloride group is introduced using chlorosulfonic acid or similar reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(Acetylamino)-6-formylpyridine-2-sulfonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Acetylamino)-6-formylpyridine-2-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Acetylamino)-6-formylpyridine-2-sulfonyl chloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, inhibiting their activity or modifying their function. The molecular targets and pathways involved can vary widely depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

    4-Acetylaminopyridine: Lacks the formyl and sulfonyl chloride groups.

    6-Formylpyridine-2-sulfonyl chloride: Lacks the acetylamino group.

    4-Aminopyridine-2-sulfonyl chloride: Lacks the formyl and acetyl groups.

Uniqueness

4-(Acetylamino)-6-formylpyridine-2-sulfonyl chloride is unique due to the presence of all three functional groups (acetylamino, formyl, and sulfonyl chloride) on the pyridine ring.

Properties

Molecular Formula

C8H7ClN2O4S

Molecular Weight

262.67 g/mol

IUPAC Name

4-acetamido-6-formylpyridine-2-sulfonyl chloride

InChI

InChI=1S/C8H7ClN2O4S/c1-5(13)10-6-2-7(4-12)11-8(3-6)16(9,14)15/h2-4H,1H3,(H,10,11,13)

InChI Key

MOGDPAXPSZHKIV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=NC(=C1)S(=O)(=O)Cl)C=O

Origin of Product

United States

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